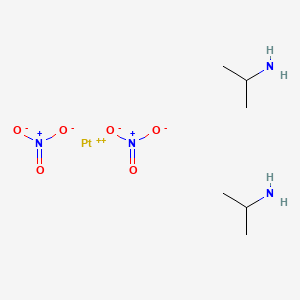

Bis-isopropylamine dinitrato platinum II

Description

Structure

2D Structure

Properties

CAS No. |

71361-00-7 |

|---|---|

Molecular Formula |

C6H18N4O6Pt |

Molecular Weight |

437.31 g/mol |

IUPAC Name |

platinum(2+);propan-2-amine;dinitrate |

InChI |

InChI=1S/2C3H9N.2NO3.Pt/c2*1-3(2)4;2*2-1(3)4;/h2*3H,4H2,1-2H3;;;/q;;2*-1;+2 |

InChI Key |

XDLBCCJNJOXYAT-UHFFFAOYSA-N |

SMILES |

CC(C)N.CC(C)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |

Canonical SMILES |

CC(C)N.CC(C)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |

Other CAS No. |

71361-00-7 |

Synonyms |

is-isopropylamine dinitrato platinum II JM 16B JM-16B |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Bis-isopropylamine dinitrato platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of bis-isopropylamine dinitrato platinum(II), a square planar platinum(II) complex. This document provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the experimental workflow.

Introduction

Platinum-based coordination complexes are a cornerstone of cancer chemotherapy. The therapeutic efficacy of these compounds is intricately linked to their structure, reactivity, and the nature of the ligands coordinated to the platinum center. Bis-isopropylamine dinitrato platinum(II) is a neutral complex featuring two isopropylamine ligands and two nitrato ligands in a cis-configuration. The nitrato ligands are labile and can be displaced by nucleophiles, a key feature for potential biological activity. This guide outlines a reliable synthetic route to this complex and the analytical techniques used for its thorough characterization.

Synthesis

The synthesis of bis-isopropylamine dinitrato platinum(II) is most effectively achieved through a two-step process. The first step involves the synthesis of an intermediate, cis-diiodo-bis(isopropylamine)platinum(II), from potassium tetrachloroplatinate(II). The second step is the substitution of the iodo ligands with nitrato ligands using silver nitrate.

Synthesis of cis-diiodo-bis(isopropylamine)platinum(II) (Intermediate 1)

Experimental Protocol:

-

Preparation of Potassium Tetraiodoplatinate(II) solution: In a round-bottom flask protected from light, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water. Add an excess of potassium iodide (KI) to the solution. The color of the solution will change from red to dark brown, indicating the formation of [PtI₄]²⁻.

-

Reaction with Isopropylamine: To the aqueous solution of K₂[PtI₄], add isopropylamine dropwise with vigorous stirring. A yellow precipitate of cis-diiodo-bis(isopropylamine)platinum(II) will form.

-

Isolation and Purification: Continue stirring the reaction mixture at room temperature for several hours to ensure complete precipitation. The yellow solid is then collected by vacuum filtration, washed sequentially with cold deionized water, ethanol, and diethyl ether. The product is dried under vacuum.

Synthesis of bis-isopropylamine dinitrato platinum(II) (Final Product)

Experimental Protocol:

-

Reaction with Silver Nitrate: Suspend the cis-diiodo-bis(isopropylamine)platinum(II) intermediate in acetone. To this suspension, add a stoichiometric amount of silver nitrate (AgNO₃) dissolved in a minimal amount of acetone. The reaction should be carried out in the dark to prevent the photoreduction of silver salts.

-

Precipitation of Silver Iodide: A precipitate of silver iodide (AgI) will form immediately. Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Isolation of the Final Product: The silver iodide precipitate is removed by filtration through a fine frit or celite. The resulting filtrate, containing the dissolved bis-isopropylamine dinitrato platinum(II), is then concentrated under reduced pressure.

-

Crystallization: The final product can be crystallized by slow evaporation of a methanol solution.[1] The resulting crystals are collected, washed with a small amount of cold methanol, and dried under vacuum.

Experimental Workflow

References

An In-depth Technical Guide to Bis-isopropylamine dinitrato platinum(II): Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of bis-isopropylamine dinitrato platinum(II), a square planar platinum(II) complex. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related platinum(II) complexes, particularly those containing isopropylamine and nitrato ligands. This guide covers inferred synthetic pathways, expected physicochemical properties, reactivity with biological molecules, and potential mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Platinum-based coordination complexes are a cornerstone of modern cancer chemotherapy, with cisplatin being the most well-known example. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, which dictates their reactivity, stability, and biological interactions. Bis-isopropylamine dinitrato platinum(II) is a platinum(II) complex featuring two isopropylamine ligands and two nitrato leaving groups. The isopropylamine ligands can influence the steric bulk and lipophilicity of the complex, while the nitrato groups, being good leaving groups, are expected to facilitate reactions with biological nucleophiles such as DNA. This guide aims to provide a detailed theoretical framework for understanding the chemical behavior of this compound.

Synthesis

A plausible synthetic route for bis-isopropylamine dinitrato platinum(II) can be devised in a multi-step process, starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis would first involve the preparation of the dichloro and then the diiodo precursors, followed by the final conversion to the dinitrato complex. Both cis and trans isomers are theoretically possible.

Synthesis of Bis-isopropylamine dichloro platinum(II) Precursors

2.1.1. cis-Bis-isopropylamine dichloro platinum(II)

The synthesis of the cis isomer can be adapted from established methods for preparing cis-diamminedichloroplatinum(II) (cisplatin).

-

Step 1: Synthesis of Potassium trichloro(isopropylamine)platinate(II) K₂[PtCl₄] is reacted with one equivalent of isopropylamine in an aqueous solution. The isopropylamine substitutes one chloride ligand to form K[PtCl₃(NH₂(CH(CH₃)₂))].

-

Step 2: Synthesis of cis-Bis-isopropylamine dichloro platinum(II) The intermediate from Step 1 is then reacted with a second equivalent of isopropylamine. The second amine will preferentially substitute the chloride trans to the first isopropylamine ligand (due to the trans effect of the chloride ligands being greater than that of the amine), resulting in the cis isomer.

2.1.2. trans-Bis-isopropylamine dichloro platinum(II)

The synthesis of the trans isomer typically follows a different route to control the stereochemistry.

-

Step 1: Synthesis of Tetrakis(isopropylamine)platinum(II) chloride K₂[PtCl₄] is reacted with an excess of isopropylamine to form [Pt(NH₂(CH(CH₃)₂))₄]Cl₂.

-

Step 2: Synthesis of trans-Bis-isopropylamine dichloro platinum(II) The tetrakis(isopropylamine) complex is then reacted with hydrochloric acid (HCl). The strong trans effect of the isopropylamine ligands directs the substitution of two amine ligands with chloride ions, yielding the trans isomer.

Conversion to Diiodo Precursor

The dichloro complexes are then converted to their diiodo analogues, which are more reactive towards silver nitrate.

-

Experimental Protocol: An aqueous solution of either cis- or trans-bis-isopropylamine dichloro platinum(II) is reacted with an excess of potassium iodide (KI). The greater nucleophilicity of the iodide ion displaces the chloride ligands to form the corresponding diiodo complex, which typically precipitates from the solution. The product is then filtered, washed with cold water, ethanol, and ether, and dried.

Synthesis of Bis-isopropylamine dinitrato platinum(II)

The final step involves the replacement of the iodo ligands with nitrato ligands.

-

Experimental Protocol: The bis-isopropylamine diiodo platinum(II) complex is suspended in a solvent like acetone or water. Two equivalents of silver nitrate (AgNO₃) are added to the suspension. The silver ions precipitate the iodide ions as silver iodide (AgI), and the nitrato ions coordinate to the platinum center. The AgI precipitate is removed by filtration, and the desired bis-isopropylamine dinitrato platinum(II) can be obtained by evaporation of the solvent. This method is efficient for the synthesis of dinitrato complexes.[1]

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for cis- and trans-bis-isopropylamine dinitrato platinum(II).

Chemical Properties

The chemical properties of bis-isopropylamine dinitrato platinum(II) are expected to be influenced by the nature of its ligands.

Physicochemical Properties

The following table summarizes the expected and known properties of related platinum(II) complexes.

| Property | Expected for Bis-isopropylamine dinitrato platinum(II) | Data for Related Compounds |

| Molecular Formula | C₆H₂₀N₄O₆Pt | - |

| Molecular Weight | 447.34 g/mol | - |

| Appearance | Likely a pale yellow or white solid | trans-Diamminedichloroplatinum(II) is a yellow powder.[2] |

| Melting Point | Expected to decompose upon heating. | trans-Diamminedichloroplatinum(II) decomposes at 340 °C.[2] |

| Solubility | Likely soluble in water and polar organic solvents like DMF and DMSO. The dinitrato complex is expected to be more water-soluble than its dichloro counterpart. | Platinum(II) complexes with nitrato ligands generally exhibit good water solubility.[3] |

| Stability | The complex is expected to be stable in the solid state. In aqueous solution, the nitrato ligands are labile and can be substituted by water molecules (aquation). The stability is likely pH-dependent. | Platinum(II) complexes are generally stable, but their reactivity is crucial for their biological activity. |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of platinum complexes.

| Spectroscopy | Expected Features for Bis-isopropylamine dinitrato platinum(II) | Data for Related Platinum(II) Amine Complexes |

| ¹H NMR | Resonances for the isopropylamine protons would be observed. The chemical shifts would be influenced by coordination to the platinum center. | In platinum(II) complexes, the amine proton signals are often broad. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the isopropylamine ligands would be present. | Coordination to platinum typically causes a downfield shift of the carbon signals adjacent to the nitrogen atom. |

| ¹⁹⁵Pt NMR | A single resonance is expected. The chemical shift will be characteristic of the Pt(II) center with a N₂O₂ coordination sphere. The chemical shift will differ between the cis and trans isomers. | The ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the nature of the ligands and the geometry of the complex. |

| FT-IR | Characteristic vibrational bands for the N-H and C-H bonds of the isopropylamine ligands, as well as strong bands associated with the coordinated nitrato groups, would be observed. | The Pt-N stretching frequency is typically observed in the far-IR region. |

Reactivity

The reactivity of bis-isopropylamine dinitrato platinum(II) is central to its potential biological activity.

Ligand Substitution Reactions

In an aqueous environment, the nitrato ligands are expected to be labile and can be successively replaced by water molecules in a process called aquation.

[Pt(ipa)₂(NO₃)₂] + H₂O ⇌ [Pt(ipa)₂(NO₃)(H₂O)]⁺ + NO₃⁻ [Pt(ipa)₂(NO₃)(H₂O)]⁺ + H₂O ⇌ [Pt(ipa)₂(H₂O)₂]²⁺ + NO₃⁻

The resulting aqua species are highly reactive towards nucleophiles.

Reactivity with Biomolecules

The aqua derivatives of the platinum complex are the primary species that interact with biological macromolecules.

-

DNA Binding: The primary target for many platinum-based anticancer drugs is nuclear DNA. The platinum complex can form covalent bonds with the nitrogen atoms of purine bases, particularly the N7 position of guanine and adenine. This can lead to the formation of various DNA adducts, including intrastrand and interstrand crosslinks, which distort the DNA structure and inhibit replication and transcription, ultimately leading to apoptosis.

-

Reaction with Sulfur-Containing Molecules: Platinum(II) complexes have a high affinity for sulfur-donor ligands. They can react with endogenous molecules such as glutathione and metallothioneins. These reactions can lead to the deactivation of the drug before it reaches its target DNA.

The following diagram illustrates the general mechanism of action for platinum-based anticancer drugs.

Caption: Generalized mechanism of action for platinum-based anticancer drugs.

Conclusion

References

Spectroscopic analysis of "Bis-isopropylamine dinitrato platinum II" (NMR, IR, UV-Vis)

Spectroscopic Analysis of Platinum(II) Amine Complexes: A Technical Guide

An In-depth Examination of Bis-isopropylamine dinitrato platinum(II) and its Analogs using NMR, IR, and UV-Vis Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) complexes are a cornerstone of modern medicinal chemistry, most notably for their application as anticancer agents. The biological activity of these compounds is intrinsically linked to their stereochemistry and the nature of their ligands. A thorough spectroscopic characterization is therefore essential for confirming the structure, purity, and stability of newly synthesized platinum(II) complexes like "Bis-isopropylamine dinitrato platinum II". This technical guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of such compounds.

Core Spectroscopic Techniques

The combination of NMR, IR, and UV-Vis spectroscopy provides a holistic view of the molecular structure and electronic properties of platinum(II) complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure in solution, including the connectivity of atoms and the stereochemistry of the complex. ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR are all valuable techniques for studying these compounds.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly useful for identifying the coordination of ligands to the platinum center.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. It is used to study the electronic structure of the complex and can be employed to monitor reactions and assess the stability of the compound in solution.

The general workflow for the spectroscopic analysis of a newly synthesized platinum(II) complex is outlined below.

Navigating the Cellular Maze: A Technical Guide to the Mechanism of Action of Bis-isopropylamine dinitrato platinum II and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature lacks specific experimental data on the mechanism of action for "Bis-isopropylamine dinitrato platinum II". Consequently, this guide provides a comprehensive overview of the well-established mechanisms of action for closely related platinum(II) complexes, which are presumed to be representative. The quantitative data, experimental protocols, and signaling pathways detailed herein are based on studies of analogous platinum-based anticancer agents.

Introduction

Platinum-based compounds represent a cornerstone in the armamentarium of cancer chemotherapy. Their efficacy is primarily attributed to their ability to interact with cellular macromolecules, most notably DNA, leading to a cascade of events that culminate in cell death. This technical guide elucidates the multifaceted mechanism of action of platinum(II) complexes in biological systems, offering a foundational understanding for researchers and drug development professionals. The information presented is a synthesis of current knowledge on analogous compounds and serves as a predictive framework for the biological activity of "this compound".

Cellular Pharmacokinetics: The Journey to the Target

The journey of a platinum(II) complex from administration to its ultimate cellular target involves several key steps. Understanding these processes is crucial for optimizing drug design and delivery.

Cellular Uptake

Platinum(II) complexes primarily enter the cell through passive diffusion, driven by a concentration gradient across the cell membrane.[1] However, active transport mechanisms, such as the copper transporter 1 (CTR1), have also been implicated in the uptake of some platinum drugs.[1][2] The lipophilicity of the complex, influenced by its ligands (in this case, isopropylamine and nitrate), can significantly impact the rate and extent of cellular entry.

Intracellular Activation

Once inside the cell, the relatively high intracellular chloride concentration decreases, leading to the hydrolysis of labile ligands, such as the nitrate groups in the case of "this compound". This aquation process results in the formation of a highly reactive, positively charged platinum species.[1][3] This aquated form is the primary electrophile that interacts with nucleophilic sites on intracellular macromolecules.

The Core Mechanism: DNA Damage

The principal cytotoxic mechanism of platinum(II) complexes is their interaction with nuclear DNA.[4][5][6] The activated platinum species preferentially binds to the N7 position of purine bases, particularly guanine.[5][7] This binding leads to the formation of various DNA adducts:

-

Intrastrand Crosslinks: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand, typically two guanines (GG) or a guanine and an adenine (AG).[4][8]

-

Interstrand Crosslinks: These adducts form between bases on opposite DNA strands and are more difficult for the cell to repair.[4][9]

-

Monofunctional Adducts: A single platinum-DNA bond.

These DNA adducts cause significant distortions in the DNA double helix, which interfere with critical cellular processes like DNA replication and transcription, ultimately triggering downstream signaling pathways.[3][4]

Cellular Responses to Platinum-Induced DNA Damage

The formation of platinum-DNA adducts is a critical damage signal that elicits a complex cellular response, primarily revolving around cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon detection of DNA damage, checkpoint proteins are activated, leading to the arrest of the cell cycle, most commonly at the G2/M phase.[10][11][12] This pause provides the cell with an opportunity to repair the damaged DNA. The p53 tumor suppressor protein plays a crucial role in this process by inducing the expression of downstream effectors like p21, which inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression.[12][13]

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Platinum complexes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15]

-

Intrinsic Pathway: DNA damage signals can lead to the activation of pro-apoptotic proteins like BAX and BAK, which increase the permeability of the mitochondrial membrane.[14] This results in the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), leading to cellular dismantling.

-

Extrinsic Pathway: Some platinum drugs have been shown to upregulate the expression of death receptors, such as DR5, on the cell surface, sensitizing the cells to apoptosis induced by ligands like TRAIL.[16]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of platinum compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values are highly dependent on the cell line and the duration of exposure.

Table 1: Illustrative IC50 Values of Representative Platinum(II) Drugs in Various Cancer Cell Lines.

| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Oxaliplatin IC50 (µM) | Reference(s) |

| A2780 | Ovarian | 0.1 - 0.45 | - | - | [17] |

| SKOV-3 | Ovarian | 2 - 40 (24h) | - | - | [18] |

| HT29 | Colon | - | - | 2.1 - 5.9 | [9] |

| HCT116 | Colon | - | - | - | [19] |

| MCF-7 | Breast | Variable | - | 7.4 - 17.9 | [9][20] |

| A549 | Lung | 7.49 (48h) | - | - | [21] |

| U2-OS | Osteosarcoma | - | - | - | [13] |

Note: The IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[18][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of platinum-based drugs.

DNA Binding Assay (Agarose Gel Electrophoresis)

Objective: To qualitatively assess the binding of a platinum complex to DNA.

Principle: The binding of platinum complexes to plasmid DNA alters its conformation, leading to changes in its electrophoretic mobility on an agarose gel.

Protocol:

-

Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the platinum complex in a suitable buffer (e.g., Tris-EDTA) at 37°C for a defined period (e.g., 24 hours).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Run the gel at a constant voltage until adequate separation is achieved. Visualize the DNA bands under UV light. Unbound supercoiled DNA will migrate faster than the platinum-bound, unwound, or crosslinked DNA.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To determine the effect of a platinum complex on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the platinum complex at various concentrations for a specific duration (e.g., 24, 48, 72 hours).

-

Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a platinum complex.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the platinum complex as described for the cell cycle analysis.

-

Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Caption: Generalized mechanism of action of platinum(II) anticancer drugs.

Caption: Apoptosis signaling pathways induced by platinum drugs.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

While specific data for "this compound" remains elusive, the established mechanistic framework for analogous platinum(II) complexes provides a robust foundation for understanding its potential biological activity. The primary mechanism is anticipated to involve cellular uptake, intracellular aquation, and the formation of DNA adducts. These adducts disrupt essential cellular processes, leading to cell cycle arrest and, ultimately, apoptotic cell death. The experimental protocols and representative data presented in this guide offer a comprehensive toolkit for researchers to investigate and characterize the precise mechanism of action of this and other novel platinum-based compounds. Future studies are imperative to delineate the unique pharmacological profile of "this compound".

References

- 1. The mechanism of action of platinum anticancer agents—what do we really know about it? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. www2.med.muni.cz [www2.med.muni.cz]

- 3. mdpi.com [mdpi.com]

- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 5. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum-based chemotherapy: What to know [medicalnewstoday.com]

- 7. chesci.com [chesci.com]

- 8. The reaction of platinum(II) complexes with DNA. Kinetics of intrastrand crosslink formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]

- 13. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]

- 15. Platinum drugs and taxanes: can we overcome resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. miltenyibiotec.com [miltenyibiotec.com]

In vitro cytotoxicity of "Bis-isopropylamine dinitrato platinum II" on cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of bis-isopropylamine dinitrato platinum (II) and its isomeric form, cis-bis(isopropylamine)dinitratoplatinum(II), on cancer cell lines. While data specifically for "Bis-isopropylamine dinitrato platinum II" in a non-isomeric specific context is limited in publicly accessible literature, this guide synthesizes the available information on its cis-isomer and draws parallels from closely related platinum(II) and platinum(IV) complexes. This document details the cytotoxic effects, potential mechanisms of action including apoptosis and cell cycle arrest, and provides standardized protocols for key in vitro assays. The information is intended to serve as a foundational resource for researchers investigating the anticancer potential of this and similar platinum-based compounds.

Introduction to Platinum-Based Anticancer Agents

Platinum-based drugs are a cornerstone of cancer chemotherapy, with cisplatin being the first-in-class compound to demonstrate broad-spectrum antitumor activity. The efficacy of these drugs is primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death. However, the clinical utility of early platinum drugs is often limited by severe side effects and the development of drug resistance. This has spurred the development of new platinum complexes with improved therapeutic indices. "Bis-isopropylamine dinitrato platinum (II)" represents one such effort to modulate the chemical properties of the platinum core to enhance efficacy and reduce toxicity.

Cytotoxicity Data

The in vitro cytotoxicity of platinum complexes is typically evaluated across a panel of human cancer cell lines to determine their potency and selectivity. The most direct data available is for the cis-isomer, cis-[Pt(NO₃)₂(H₂NPrⁱ)₂].

Table 1: In Vitro Cytotoxicity of cis-bis(isopropylamine)dinitratoplatinum(II) and Cisplatin

| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |

| cis-[Pt(NO₃)₂(H₂NPrⁱ)₂] | T24 | Bladder Tumor | Cytotoxicity Assay | Less cytotoxic than cisplatin | |

| Cisplatin | T24 | Bladder Tumor | Cytotoxicity Assay | More cytotoxic than compound 2 |

Note: The original study states that complex 2 (cis-[Pt(NO₃)₂(H₂NPrⁱ)₂]) is less cytotoxic than cisplatin on the T24 human bladder tumor cell line, but does not provide a specific IC₅₀ value.

Mechanism of Action

DNA Damage and Apoptosis

Platinum(II) complexes primarily exert their cytotoxic effects by binding to DNA, forming intra- and inter-strand crosslinks. These DNA adducts distort the DNA helix, which is recognized by cellular machinery, leading to the activation of DNA damage response pathways. If the damage is irreparable, the cell is directed towards programmed cell death, or apoptosis.

Key signaling pathways involved in platinum-induced apoptosis often involve the p53 tumor suppressor protein. DNA damage can lead to the stabilization and activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Cell Cycle Arrest

Upon DNA damage, cells can activate cell cycle checkpoints to halt progression through the cell cycle, allowing time for DNA repair. Platinum compounds are known to induce cell cycle arrest, most commonly in the G2/M phase. This arrest is often mediated by the p53/p21 pathway. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which can block the activity of CDK-cyclin complexes required for cell cycle progression.

An In-depth Technical Guide to the Stability and Degradation Pathways of Bis-isopropylamine dinitrato platinum II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and postulated degradation pathways of Bis-isopropylamine dinitrato platinum II. Given the limited direct experimental data on this specific compound, this guide synthesizes information from analogous platinum(II) amine complexes to present a scientifically grounded perspective on its chemical behavior.

Introduction to this compound

This compound, with the chemical formula Pt(NO3)2[(CH3)2CHNH2]2, is a square planar platinum(II) complex. Like other platinum-based compounds, its utility, particularly in pharmaceutical applications, is intrinsically linked to its stability and reactivity. The central platinum atom is coordinated to two monodentate isopropylamine ligands and two nitrate ligands. The amine ligands are relatively inert, while the nitrate groups are expected to be the primary sites of reactivity and degradation initiation.

Understanding the stability and degradation of this molecule is critical for its development, formulation, and storage, as these factors directly impact its efficacy and safety profile.

General Stability of Platinum(II) Amine Complexes

The stability of platinum(II) complexes is largely dictated by the nature of the ligands attached to the platinum center. In the case of this compound, the key factors are:

-

Amine Ligands: The isopropylamine ligands form stable coordinate bonds with the platinum(II) center through the nitrogen donor atom. These Pt-N bonds are generally robust under physiological conditions.

-

Nitrate Ligands: Nitrate is considered a good leaving group and is more labile than ligands such as chloride. This lability is a crucial aspect of its reactivity. In aqueous environments, the nitrate ligands are susceptible to substitution reactions, primarily with water molecules in a process known as aquation.

Postulated Degradation Pathways

The primary degradation pathway for this compound in an aqueous medium is anticipated to be a stepwise aquation process, followed by hydrolysis and potential oligomerization.

Aquation: The Initial Degradation Step

Aquation is the process where a ligand in a metal complex is replaced by a water molecule. For this compound, this is expected to occur in two steps:

-

First Aquation: One of the nitrate ligands is replaced by a water molecule, forming a mono-aqua, mono-nitrato complex. This species will have a positive charge.

-

Second Aquation: The second nitrate ligand is substituted by another water molecule, resulting in a di-aqua complex with a +2 charge. This di-aqua species is often the most reactive form and is considered the active species for many platinum-based drugs that bind to biological targets like DNA.

Once inside a cell, platinum-based drugs undergo aquation to form more reactive species.[1] This process is fundamental to the mechanism of action of many platinum-containing anticancer agents.[2][3]

Hydrolysis and Oligomerization

The aqua ligands in the degradation products are acidic and can undergo deprotonation to form hydroxo complexes. These hydroxo-ligated species can then react with other platinum complexes in solution to form bridged oligomers. This process is highly dependent on the pH of the solution. The formation of such polynuclear hydroxo-bridged platinum(II) complexes has been observed for similar compounds.

Interaction with Other Nucleophiles

Besides water, other nucleophiles present in a solution or biological system can also displace the nitrate ligands. For instance, sulfur-containing molecules like glutathione can readily react with platinum(II) complexes, leading to their deactivation.[4]

Data Presentation: Stability Profile

Due to the absence of specific experimental data for this compound, the following table summarizes the expected stability based on the general behavior of analogous platinum(II) amine complexes with labile leaving groups.

| Condition | Expected Stability | Rationale |

| Aqueous Solution | Low to Moderate | The labile nitrate ligands are susceptible to aquation, initiating degradation. The rate of aquation is a key determinant of stability in aqueous media. |

| pH | More stable at lower pH. Degradation increases as pH becomes neutral to basic. | In acidic conditions, the equilibrium of the aquation reaction may be shifted towards the parent compound. In neutral to basic conditions, the formation of hydroxo species can lead to the formation of less stable, bridged oligomers. |

| Temperature | Degradation rate is expected to increase with temperature. | As with most chemical reactions, higher temperatures will provide the activation energy needed for ligand substitution and other degradation reactions. |

| Light | Potentially sensitive to UV light. | Some platinum complexes are known to be light-sensitive, which can promote ligand exchange or redox reactions. Photostability studies would be required to confirm this. |

| Presence of Anions | Stability is highly dependent on the nature and concentration of other anions in solution. For example, in the presence of high chloride concentrations, nitrate may be replaced by chloride. | Anions can compete with water and the nitrate ligands in coordination to the platinum center. The relative stability of the resulting complexes will dictate the predominant species in solution. The effect of chloride ion concentration is a significant factor.[5] |

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound would involve forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.

-

Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 M HCl) and heated.

-

Basic Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid compound or a solution is subjected to high temperatures.

-

Photolytic Degradation: The compound (in solid or solution form) is exposed to UV and visible light.

Analytical Methodology

A stability-indicating method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6]

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD). For identification of unknown degradation products, a Mass Spectrometer (MS) detector is invaluable.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the platinum complex has significant absorbance.

-

Quantification: The concentration of the parent compound and degradation products is determined by comparing their peak areas to those of a reference standard.

-

Characterization of Degradation Products

The structural elucidation of significant degradation products is essential for understanding the degradation pathways.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides the molecular weight and fragmentation pattern of the degradation products, which helps in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR can provide detailed structural information about the isolated degradation products.[7]

Visualization of Pathways and Workflows

Postulated Degradation Pathway

Caption: Postulated aquation and hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

Caption: General experimental workflow for stability testing of a platinum complex.

Conclusion

While specific experimental data for this compound is not extensively available in public literature, a robust understanding of its stability and degradation can be inferred from the well-documented chemistry of similar platinum(II) amine complexes. The primary anticipated degradation pathway involves the stepwise aquation of the nitrate ligands, leading to the formation of reactive aqua species that can subsequently hydrolyze and oligomerize. The stability of this compound is expected to be significantly influenced by factors such as pH, temperature, and the presence of other nucleophiles.

The experimental protocols and analytical methodologies outlined in this guide provide a solid framework for conducting detailed stability studies. Such studies are imperative to definitively elucidate the degradation pathways, quantify the stability profile, and ensure the quality, safety, and efficacy of any potential application of this compound.

References

- 1. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 3. The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 5. Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Bis-isopropylamine dinitrato platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of the coordination compound Bis-isopropylamine dinitrato platinum(II). Due to the absence of specific experimental data for this compound in publicly available literature, this guide is based on established principles of thermal decomposition for related platinum(II) amine complexes and metal nitrates. It serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar platinum-based compounds.

Introduction to Thermal Analysis of Platinum(II) Complexes

Thermogravimetric analysis is a critical technique in the characterization of coordination compounds, providing valuable information about their thermal stability, decomposition pathways, and stoichiometry. For platinum(II) complexes, particularly those with volatile ligands such as amines and nitrates, TGA can elucidate the step-wise removal of these ligands and the final decomposition to metallic platinum or its oxide. The thermal behavior is influenced by factors such as the nature of the ligands, the coordination geometry, and the heating atmosphere.

Predicted Thermogravimetric Behavior of Bis-isopropylamine dinitrato platinum(II)

Based on the analysis of analogous compounds, the thermal decomposition of Bis-isopropylamine dinitrato platinum(II) is expected to proceed in multiple stages. The general principle observed in the thermal decomposition of platinum(II) amine complexes is the initial loss of the more volatile ligands at lower temperatures, followed by the decomposition of the remaining complex at higher temperatures.

Table 1: Predicted Quantitative Data from Thermogravimetric Analysis of Bis-isopropylamine dinitrato platinum(II)

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Evolved Species | Residual Product |

| Stage 1 | 150 - 250 | ~30% | Isopropylamine | [Pt(NO₃)₂] (intermediate) |

| Stage 2 | 250 - 400 | ~40% | NO₂, O₂ | PtO₂ (in air) or Pt (in N₂) |

| Final Residue | > 400 | Pt |

Note: The values presented in this table are predictive and based on the thermal decomposition patterns of similar platinum(II) amine and nitrate complexes. Actual experimental results may vary.

Detailed Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for conducting the thermogravimetric analysis of a potentially energetic coordination compound like Bis-isopropylamine dinitrato platinum(II).

Instrumentation:

-

A high-precision thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Alumina or platinum crucibles.

Experimental Parameters:

-

Sample Preparation: A small sample size (1-5 mg) is recommended to minimize the risk associated with energetic materials and to ensure uniform heat distribution. The sample should be a fine, homogeneous powder.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of decomposition steps.

-

Temperature Range: The analysis should be conducted over a temperature range from ambient (e.g., 25 °C) to at least 600 °C to ensure complete decomposition to the final residue.

-

Atmosphere: The TGA should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen). This will help in elucidating the decomposition mechanism, as the final residue (metallic platinum or platinum oxide) will depend on the atmosphere. A flow rate of 20-50 mL/min is typical.

-

Data Collection: The weight loss as a function of temperature should be continuously recorded. The derivative of the weight loss curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.

-

Evolved Gas Analysis (EGA): The gases evolved during each decomposition step should be analyzed by a coupled MS or FTIR to identify the decomposition products.

Safety Precautions:

-

Due to the presence of nitrate ligands, Bis-isopropylamine dinitrato platinum(II) should be handled as a potentially energetic material.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

The TGA instrument should be operated in a well-ventilated area, preferably within a fume hood.

-

Only small quantities of the material should be used for analysis.

Predicted Decomposition Pathway

The thermal decomposition of Bis-isopropylamine dinitrato platinum(II) is hypothesized to follow a sequential process involving the loss of the amine ligands followed by the decomposition of the dinitrato-platinum intermediate.

Caption: Predicted thermal decomposition pathway of Bis-isopropylamine dinitrato platinum(II).

Experimental Workflow

The logical flow for the thermogravimetric analysis of this compound, from sample preparation to data interpretation, is outlined below.

Caption: Experimental workflow for the thermogravimetric analysis of the target compound.

Conclusion

While specific experimental data for the thermogravimetric analysis of Bis-isopropylamine dinitrato platinum(II) is not currently available, this guide provides a robust framework based on the known thermal behavior of analogous platinum(II) complexes. The predicted multi-step decomposition, initiated by the loss of isopropylamine ligands followed by the decomposition of the nitrate groups, offers a solid hypothesis for experimental verification. The detailed protocol and safety considerations outlined herein are intended to guide researchers in the safe and effective thermal characterization of this and similar potentially energetic platinum coordination compounds. Further experimental investigation is crucial to validate these predictions and to fully elucidate the thermal properties of this compound.

Navigating the Coordination Sphere: A Technical Guide to the Chemistry and Ligand Exchange of Bis-isopropylamine Platinum (II) Complexes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific complex "bis-isopropylamine dinitrato platinum (II)" is not widely reported in the peer-reviewed literature. This guide will focus on the well-characterized and closely related analogue, cis-bis(isopropylamine)dichloroplatinum(II), to illustrate the core principles of coordination chemistry, ligand exchange, and biological activity relevant to this class of compounds. The methodologies and data presented are based on established principles for square planar platinum(II) amine complexes.

Introduction

Platinum-based coordination complexes represent a cornerstone of modern chemotherapy, with compounds like cisplatin, carboplatin, and oxaliplatin being integral to the treatment of various solid tumors.[1] Their therapeutic efficacy is intrinsically linked to their coordination chemistry—specifically, the nature of the ligands bound to the platinum(II) center and the kinetics of their substitution.[2] The general mechanism of action for many of these drugs involves the cellular uptake of the neutral complex, followed by aquation (ligand exchange with water) to form a reactive, cationic species.[3] This activated complex then forms covalent bonds with nuclear DNA, inducing conformational changes that trigger cell cycle arrest and apoptosis.[3][4]

This technical guide provides an in-depth exploration of the coordination chemistry and ligand exchange reactions of cis-bis(isopropylamine)dichloroplatinum(II), a representative square planar Pt(II) complex. Isopropylamine, as a primary amine ligand, influences the steric and electronic properties of the complex, which in turn affects its stability, reactivity, and potential biological activity. Understanding these relationships is crucial for the rational design of novel platinum-based therapeutics with improved efficacy and reduced toxicity.[5] We will delve into the synthesis and characterization of this model complex, present key quantitative data, provide detailed experimental protocols for its synthesis and kinetic analysis, and visualize the underlying chemical and biological processes.

Coordination Chemistry of cis-Bis(isopropylamine)dichloroplatinum(II)

The central platinum(II) ion in cis-bis(isopropylamine)dichloroplatinum(II) features a d⁸ electron configuration, leading to a square planar coordination geometry. The complex is neutral, with two isopropylamine ligands and two chloride ligands occupying the four coordination sites. The "cis" configuration, where identical ligands are adjacent to each other, is crucial for the anticancer activity observed in related compounds like cisplatin.

Synthesis

The synthesis of cis-bis(isopropylamine)dichloroplatinum(II) typically follows a well-established route for preparing cis-platinum(II) amine complexes, starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[6] A common and effective method is an adaptation of Dhara's synthesis of cisplatin.[6] This involves the initial formation of a tetraiodoplatinate intermediate, which facilitates the cis-directing substitution of iodide by the amine ligands, followed by the replacement of the iodide leaving groups with chlorides.

Spectroscopic and Structural Characterization

The identity and purity of the synthesized complex are confirmed through various analytical techniques. Multinuclear NMR spectroscopy is particularly informative.

Table 1: Representative Spectroscopic and Structural Data Note: Data are representative values based on analogous platinum(II) amine complexes. Actual experimental values may vary.

| Parameter | Technique | Expected Value/Observation | Reference |

| ¹⁹⁵Pt NMR Chemical Shift | ¹⁹⁵Pt NMR Spectroscopy | ~ -2100 to -2300 ppm (relative to K₂[PtCl₆]) | [7] |

| ¹H NMR Chemical Shift (N-H) | ¹H NMR Spectroscopy | Broad singlet, ~ 4.5 - 5.5 ppm | [8] |

| ¹³C NMR Chemical Shift (CH) | ¹³C NMR Spectroscopy | ~ 45-50 ppm | [8] |

| Pt-N Bond Length | X-ray Crystallography | ~ 2.05 Å | [9] |

| Pt-Cl Bond Length | X-ray Crystallography | ~ 2.30 Å | [9] |

| N-Pt-N Bond Angle | X-ray Crystallography | ~ 90° | [9] |

| Cl-Pt-Cl Bond Angle | X-ray Crystallography | ~ 90° | [9] |

| Pt-Cl stretching freq. | Far-IR Spectroscopy | Two distinct bands ~320-340 cm⁻¹ for cis-isomer | [10] |

Ligand Exchange Reactions

The biological activity of platinum(II) complexes is predicated on their ability to undergo ligand exchange reactions within the cell. For cis-bis(isopropylamine)dichloroplatinum(II), the chloride ligands are the leaving groups, which are substituted by water molecules (aquation) and subsequently by nucleophilic sites on biomolecules, primarily the N7 atoms of guanine and adenine in DNA.[3]

The kinetics of ligand exchange in square planar Pt(II) complexes generally follow an associative mechanism, proceeding through a five-coordinate trigonal bipyramidal intermediate. The rate of substitution is influenced by several factors, including the nature of the entering nucleophile, the leaving group, and the non-leaving (amine) ligands.

Kinetics of Chloride Substitution

The substitution of the first chloride ligand is typically the rate-determining step in the activation of the drug. The rate of this reaction can be studied using techniques like UV-Vis spectrophotometry or stopped-flow methods, especially when using a strongly absorbing entering nucleophile like thiourea (TU).[11][12]

The reaction with a nucleophile (Y) can be described by the two-term rate law characteristic of Pt(II) substitution reactions:

Rate = (k₁ + k₂[Y]) * [[Pt(iPrNH₂)₂Cl₂]]

Where:

-

k₁ is the first-order rate constant for the solvent-assisted pathway (solvolysis).

-

k₂ is the second-order rate constant for the direct nucleophilic attack pathway.

Table 2: Representative Kinetic Data for Ligand Substitution Note: These are hypothetical yet plausible values for a representative Pt(II) complex, intended for illustrative purposes.

| Reaction | Nucleophile (Y) | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Conditions | Reference |

| cis-[Pt(iPrNH₂)₂Cl₂] + Y → cis-[Pt(iPrNH₂)₂ClY]⁺ + Cl⁻ | H₂O | ~ 3.0 x 10⁻⁵ | - | 25 °C, aqueous solution | [13][14] |

| cis-[Pt(iPrNH₂)₂Cl₂] + Y → cis-[Pt(iPrNH₂)₂ClY]⁺ + Cl⁻ | Thiourea (TU) | ~ 3.0 x 10⁻⁵ | ~ 0.2 | 25 °C, 0.1 M NaClO₄ | [12] |

The relatively slow rate of aquation (k₁) allows the drug to circulate in the bloodstream, where the high chloride concentration (~100 mM) suppresses the forward reaction, minimizing premature activation and off-target reactions. Upon entering a cell, the much lower intracellular chloride concentration (~4-20 mM) shifts the equilibrium, favoring the formation of the highly reactive aqua species.

Mechanism of Antitumor Activity

The cytotoxic action of cis-configured platinum amine complexes is a multi-step process that culminates in the induction of apoptosis.

Once the activated aqua complex, cis-[Pt(iPrNH₂)₂(OH₂)Cl]⁺, is formed, it rapidly binds to DNA, with a strong preference for the N7 position of guanine residues.[3] The most common and therapeutically significant lesion is the 1,2-intrastrand crosslink, where the platinum atom binds to two adjacent guanines on the same DNA strand.[3] This adduct creates a significant kink in the DNA double helix, which is recognized by cellular proteins, including high-mobility group (HMG) domain proteins. The binding of these proteins to the distorted DNA is thought to shield the adduct from repair by the nucleotide excision repair (NER) pathway and ultimately initiates a cascade of signaling events leading to programmed cell death (apoptosis).[5]

Table 3: In Vitro Cytotoxicity Data for Representative Platinum Complexes IC₅₀ values represent the drug concentration required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| cis-bis(isopropylamine)dichloroplatinum(II) | A549 (Lung) | ~ 15 | [15] |

| cis-bis(isopropylamine)dichloroplatinum(II) | MCF-7 (Breast) | ~ 12 | [16] |

| Cisplatin | A549 (Lung) | ~ 10 | [15] |

| Cisplatin | MCF-7 (Breast) | ~ 8 | [16] |

Experimental Protocols

Protocol: Synthesis of cis-Bis(isopropylamine)dichloroplatinum(II)

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Isopropylamine

-

Silver nitrate (AgNO₃)

-

Potassium chloride (KCl)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

Ethanol, Acetone

-

Magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel)

Procedure:

-

Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] (1.0 g, 2.4 mmol) in 20 mL of deionized water. In a separate flask, dissolve a large excess of KI (4.0 g, 24 mmol) in 10 mL of water. Add the KI solution to the K₂[PtCl₄] solution and stir for 10 minutes. The solution will turn dark brown, indicating the formation of [PtI₄]²⁻.

-

Addition of Isopropylamine: To the stirred [PtI₄]²⁻ solution, add isopropylamine (0.41 mL, 4.8 mmol) dropwise. A yellow precipitate of cis-[Pt(iPrNH₂)₂I₂] will form immediately. Continue stirring for 30 minutes at room temperature.

-

Isolation of the Diiodo Intermediate: Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, followed by ethanol, and finally acetone. Dry the product in a desiccator.

-

Aquation of the Diiodo Complex: Suspend the dried cis-[Pt(iPrNH₂)₂I₂] (0.5 g, 0.88 mmol) in 15 mL of water. Prepare a solution of AgNO₃ (0.30 g, 1.76 mmol) in 5 mL of water. Add the AgNO₃ solution to the platinum complex suspension. Protect the reaction from light by wrapping the flask in aluminum foil. Stir at room temperature for 4-6 hours. A precipitate of AgI will form.

-

Removal of AgI: Filter the mixture to remove the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(iPrNH₂)₂(OH₂)₂]²⁺.

-

Formation of the Dichloro Product: To the filtrate, add a molar excess of KCl (0.2 g, 2.7 mmol). Stir the solution for 1 hour. A pale yellow precipitate of cis-[Pt(iPrNH₂)₂Cl₂] will begin to form.

-

Purification: Gently heat the solution to ~60 °C to dissolve the product, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization. Collect the purified product by vacuum filtration. Wash with cold water and dry. Recrystallization can be performed from a 0.1 M HCl solution to improve purity.[6]

Protocol: Kinetic Study of Chloride Substitution by Thiourea

Materials:

-

cis-Bis(isopropylamine)dichloroplatinum(II)

-

Thiourea (TU)

-

Sodium perchlorate (NaClO₄) for ionic strength maintenance

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Stock solutions: ~1 mM Pt complex in 0.1 M NaClO₄; ~10-100 mM TU in 0.1 M NaClO₄

Procedure:

-

Instrument Setup: Set the spectrophotometer to scan a range (e.g., 250-450 nm) to identify the wavelength of maximum absorbance change upon reaction. Set the instrument to kinetics mode to monitor absorbance change over time at this fixed wavelength. Equilibrate the cell holder to the desired temperature (e.g., 25 °C).

-

Reaction Setup: Pipette the required volume of the thiourea stock solution and the 0.1 M NaClO₄ solution into a cuvette to achieve the desired final concentration of TU. The experiment should be run under pseudo-first-order conditions, with [TU] being at least 10-fold greater than the [Pt complex].

-

Initiation and Data Collection: Place the cuvette in the thermostatted cell holder and allow it to equilibrate for 5-10 minutes. Initiate the reaction by adding a small, known volume of the platinum complex stock solution, mix quickly, and immediately start data acquisition. Record the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance becomes stable).

-

Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

-

Determination of k₁ and k₂: Repeat the experiment with a series of different thiourea concentrations. Plot k_obs versus [TU]. According to the rate law (k_obs = k₁ + k₂[TU]), the resulting graph should be a straight line. The y-intercept of this line corresponds to k₁, and the slope corresponds to k₂.[12]

Conclusion

While "bis-isopropylamine dinitrato platinum (II)" remains an elusive target in the scientific literature, the principles governing its chemistry and reactivity can be effectively understood through the study of well-known analogues like cis-bis(isopropylamine)dichloroplatinum(II). The coordination geometry, the nature of the amine and leaving-group ligands, and the kinetics of ligand exchange are all critical determinants of the complex's potential as a therapeutic agent. The methodologies and data presented in this guide offer a framework for the synthesis, characterization, and evaluation of novel platinum(II) amine complexes, providing researchers and drug development professionals with the foundational knowledge to explore this vital area of medicinal inorganic chemistry. Future work in this field will continue to focus on rationally designing complexes that can overcome resistance mechanisms and exhibit greater tumor selectivity, ultimately leading to more effective and safer cancer therapies.

References

- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. www2.med.muni.cz [www2.med.muni.cz]

- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multinuclear NMR spectroscopy and antitumor activity of novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 9. Preparation and Crystal Structure of a Platinum(II) Complex of [CH(2)N(CH(2)COOH)CH(2)CONH(2)](2), the Hydrolysis Product of an Anti-Tumour Bis(3,5-Dioxopiperazin-1-YL)Alkane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and anticancer activity of lipophilic platinum(II) complexes of 3,5-diisopropylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bis-isopropylamine dinitrato platinum II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of "Bis-isopropylamine dinitrato platinum II," a platinum(II) complex of interest for research and development in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the preparation of the potassium tetraiodoplatinate(II) precursor, followed by the synthesis of the diiodo-bis(isopropylamine)platinum(II) intermediate, and culminating in the formation of the target dinitrato complex.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Potassium iodide (KI)

-

Isopropylamine ((CH₃)₂CHNH₂)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Acetone

-

Methanol

-

Diethyl ether

-

All reagents should be of analytical grade or higher.

Instrumentation:

-

Magnetic stirrer with heating plate

-

Schlenk line or inert atmosphere setup (optional, but recommended)

-

Filtration apparatus (Büchner funnel, Hirsch funnel)

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

NMR spectrometer (for ¹H, ¹³C, and ¹⁹⁵Pt NMR)

-

FT-IR spectrometer

-

Elemental analyzer

Step 1: Synthesis of Potassium Tetraiodoplatinate(II) (K₂PtI₄)

This initial step involves the conversion of the commercially available tetrachloro precursor to the more reactive tetraiodo analogue.

Protocol:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deionized water with stirring.

-

In a separate beaker, prepare a saturated aqueous solution of potassium iodide (KI). A significant excess of KI (at least 4 equivalents) is recommended.

-

Slowly add the KI solution to the stirring K₂PtCl₄ solution. A color change from red-brown to a very dark brown or black solution of K₂PtI₄ should be observed.

-

Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes to ensure complete conversion.

-

The resulting K₂PtI₄ solution is typically used directly in the next step without isolation.

Step 2: Synthesis of cis-Bis(isopropylamine)diiodoplatinum(II) (cis-[Pt(isopropylamine)₂I₂])

This step introduces the isopropylamine ligands to the platinum center.

Protocol:

-

To the freshly prepared aqueous solution of K₂PtI₄ from Step 1, add isopropylamine (approximately 2.2 equivalents) dropwise while stirring vigorously.

-

A yellow precipitate of cis-[Pt(isopropylamine)₂I₂] should form immediately.

-

Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with cold deionized water, a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.

-

Dry the product under vacuum to obtain pure cis-[Pt(isopropylamine)₂I₂].

Step 3: Synthesis of this compound (cis-[Pt(isopropylamine)₂(NO₃)₂])

This final step involves the replacement of the iodide ligands with nitrate ligands.

Protocol:

-

Suspend the cis-[Pt(isopropylamine)₂I₂] obtained in Step 2 in acetone in a round-bottom flask protected from light (e.g., by wrapping the flask in aluminum foil).

-

In a separate flask, dissolve silver nitrate (AgNO₃) (approximately 2.05 equivalents) in a minimal amount of deionized water and then dilute with acetone.

-

Add the AgNO₃ solution dropwise to the stirring suspension of the platinum-iodo complex. A precipitate of silver iodide (AgI) will form.

-

Stir the reaction mixture at room temperature in the dark for 12-24 hours.

-

After the reaction is complete, remove the AgI precipitate by filtration through a fine filter paper or a Celite pad.

-

The resulting filtrate, containing the dissolved dinitrato product, should be concentrated under reduced pressure using a rotary evaporator.

-

The concentrated solution can be cooled to induce crystallization. Alternatively, slow evaporation of the solvent may yield crystals of the final product[1].

-

Collect the crystalline product by filtration, wash with a minimal amount of cold acetone, and dry under vacuum.

Data Presentation

The following tables summarize expected and reported characterization data for the synthesized platinum complexes.

Table 1: Expected Yields and Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |

| cis-Bis(isopropylamine)diiodoplatinum(II) | C₆H₁₈I₂N₂Pt | 567.12 | 70-85 | Yellow solid |

| This compound | C₆H₁₈N₄O₆Pt | 433.31 | 60-75 | Colorless/White crystals |

Table 2: Spectroscopic and Analytical Data

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | ¹⁹⁵Pt NMR (δ, ppm) | Elemental Analysis (Calculated %) |

| This compound | Expected signals for isopropylamine ligands: a doublet for the six methyl protons (CH₃), a septet for the methine proton (CH), and a broad signal for the amine protons (NH₂). | Expected characteristic peaks for N-H stretching (around 3200-3100), C-H stretching (around 2950-2850), and strong bands corresponding to the nitrate (NO₃⁻) group (typically around 1500-1250 and 1000-750). | For cis-diaminedinitratoplatinum(II) complexes, the chemical shift is generally observed in the range of -1500 to -1700 ppm[2]. | C: 16.63, H: 4.19, N: 12.93, O: 22.15, Pt: 45.09 |

Visualizations

Caption: Synthetic pathway for this compound.

References

"Bis-isopropylamine dinitrato platinum II" as a precursor for platinum nanoparticle synthesis

Topic: "Bis-isopropylamine dinitrato platinum II" as a Precursor for Platinum Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific information on the use of "this compound" as a precursor for platinum nanoparticle synthesis. The following application notes and protocols are based on the synthesis of platinum nanoparticles using other common platinum precursors and established methodologies. These protocols can serve as a foundational guide for developing a synthesis process, which may be adaptable for the specific precursor of interest.

Introduction to Platinum Nanoparticles (PtNPs)

Platinum nanoparticles (PtNPs) are of significant interest in various scientific and biomedical fields due to their unique physicochemical properties, including high surface area, catalytic activity, and biocompatibility.[1][2] These properties make them suitable for applications in catalysis, electronics, and nanomedicine, particularly in cancer therapy and diagnostics.[3][4] The synthesis of PtNPs can be achieved through various methods, including chemical reduction, electrochemical methods, and green synthesis approaches.[1][2] The choice of precursor and synthesis method plays a crucial role in determining the size, shape, and functionality of the resulting nanoparticles.

Synthesis of Platinum Nanoparticles via Chemical Reduction

Chemical reduction is a widely used bottom-up method for synthesizing PtNPs, offering control over particle size and morphology.[2][3] This method involves the reduction of a platinum salt precursor in the presence of a stabilizing or capping agent.

General Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of platinum nanoparticles.

Caption: General workflow for PtNP synthesis.

Experimental Protocol: Synthesis of PtNPs using Hexachloroplatinic Acid

This protocol describes a common method for synthesizing PtNPs using hexachloroplatinic acid (H₂PtCl₆) as the precursor and sodium borohydride (NaBH₄) as the reducing agent.

Materials:

-

Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Sodium citrate (stabilizing agent)

-

Deionized water

Procedure:

-

Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of H₂PtCl₆.

-

Addition of Stabilizing Agent: In a flask, add a calculated amount of sodium citrate solution to the H₂PtCl₆ solution while stirring vigorously.

-

Reduction: Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture. The color of the solution should change, indicating the formation of PtNPs.[1]

-

Stirring: Continue stirring the reaction mixture for a specified time (e.g., 1-3 hours) at room temperature to ensure the complete reduction and stabilization of the nanoparticles.

-

Purification: Purify the synthesized PtNPs by repeated centrifugation and washing with deionized water to remove unreacted reagents and byproducts.

-

Storage: Resuspend the purified PtNPs in deionized water or a suitable buffer for storage.

Characterization of Platinum Nanoparticles

The synthesized PtNPs should be thoroughly characterized to determine their size, morphology, and stability.

| Characterization Technique | Parameter Measured | Typical Results for PtNPs |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology | Spherical, cubic, or rod-shaped particles with sizes ranging from 2-100 nm.[5] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Provides the average particle size in a hydrated state. |

| UV-Vis Spectroscopy | Surface plasmon resonance | A characteristic absorption peak, the position of which depends on particle size and shape. |

| X-ray Diffraction (XRD) | Crystalline structure | Confirms the formation of metallic platinum. |

Applications in Cancer Therapy

PtNPs have shown promise as anticancer agents, potentially overcoming some of the limitations of traditional platinum-based chemotherapy drugs like cisplatin.[3]

Proposed Mechanism of Action

The anticancer activity of PtNPs is believed to involve the induction of oxidative stress and subsequent apoptosis in cancer cells.

Caption: Proposed signaling pathway for PtNP-induced apoptosis in cancer cells.

Conclusion

While specific protocols for "this compound" are not available, the general principles of platinum nanoparticle synthesis via chemical reduction provide a strong starting point for research and development. The methodologies outlined in these application notes can be adapted and optimized for novel precursors. The promising anticancer properties of PtNPs underscore the importance of continued research in this area for the development of new therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platinum nanoparticle - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Platinum(II) Amine Complexes in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) complexes are a versatile class of compounds with significant applications in various fields, including medicine and catalysis. While "Bis-isopropylamine dinitrato platinum II" is a specific platinum(II) complex, detailed catalytic applications for this exact compound are not extensively documented in publicly available literature. However, by examining the broader class of platinum(II) amine and diamine complexes, we can infer potential catalytic activities and establish general protocols. This document provides an overview of the potential catalytic applications of platinum(II) amine complexes, with a focus on hydrogenation reactions, and offers generalized experimental protocols based on related systems.

Potential Catalytic Applications

Based on the known catalytic activity of similar platinum(II) complexes, "this compound" could potentially be investigated as a catalyst or precatalyst in the following areas:

-

Hydrogenation Reactions: Platinum compounds are highly effective hydrogenation catalysts.[1] Amine-stabilized platinum nanoparticles have demonstrated catalytic activity in the hydrogenation of alkenes, such as the conversion of cyclohexene to cyclohexane.[2] It is plausible that discrete molecular complexes like bis-isopropylamine dinitrato platinum(II) could exhibit similar activity, potentially offering higher selectivity under homogeneous conditions. Platinum catalysts are used for the hydrogenation of a wide variety of functional groups.[1][3]

-

C-C Coupling Reactions: While palladium is more commonly associated with cross-coupling reactions, platinum complexes can also catalyze these transformations.[4] The electronic properties of the platinum center, influenced by the isopropylamine and nitrato ligands, could modulate its reactivity in reactions like Suzuki-Miyaura or Heck couplings.

-

Hydrosilylation: Platinum complexes are widely used as catalysts for the hydrosilylation of olefins, a fundamental process in silicone chemistry. The specific ligands on the platinum center can influence the rate and selectivity of this reaction.